REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OCC)(=O)C=C.[C:15]([O-])(=O)[CH2:16][CH2:17][CH2:18]CCCCCC[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].[K+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[CH2:15]=[CH:16][CH:17]=[CH2:18].[CH3:4][C:2]([C:1]([O:6][CH3:7])=[O:5])=[CH2:3].[CH2:32]=[CH:31][C:30]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:2.3,4.5.6,8.9.10|
|
Name
|
ion
|
Quantity
|
197.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
117.75 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
potassium stearate
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
69.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to polymerize a shell part around the core part
|
Type
|
CUSTOM
|
Details
|
prepared from the third step
|
Type
|
CUSTOM
|
Details
|
to prepare a pre-emulsion
|
Type
|
CUSTOM
|
Details
|
To the latex prepared from the third step
|
Type
|
ADDITION
|
Details
|
continuously introduced for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction of the shell part
|
Type
|
CUSTOM
|
Details
|
was kept constantly at 70° C.
|
Type
|
CUSTOM
|
Details
|
the polymerization
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C=CC=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |